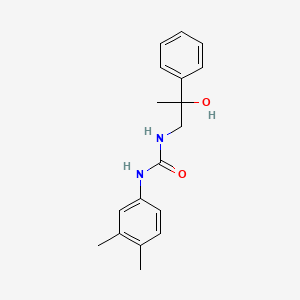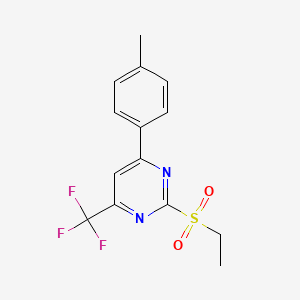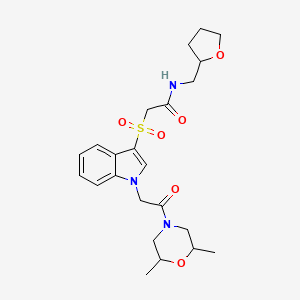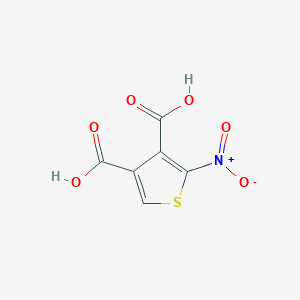
2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is an organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, such as increased lipophilicity and metabolic stability. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide typically involves multiple steps:
Formation of 3-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Etherification: 3-fluorophenol is then reacted with 2-bromoethylamine to form 2-(3-fluorophenoxy)ethylamine. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Amidation: The final step involves the reaction of 2-(3-fluorophenoxy)ethylamine with 3-(trifluoromethyl)phenoxypropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired propanamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Conversion of the amide to the corresponding amine.
Substitution: Replacement of fluorine atoms with other nucleophiles, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical agent. The presence of fluorine and trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates, making this compound a promising lead in drug discovery.
Industry
In the industrial sector, this compound is explored for its applications in agrochemicals, where it may serve as a precursor to herbicides or pesticides. Its chemical stability and reactivity profile make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
2-(3-bromophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide: Similar structure but with a bromine atom instead of fluorine.
2-(3-methylphenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of fluorine and trifluoromethyl groups in 2-(3-fluorophenoxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These features distinguish it from similar compounds and make it particularly valuable in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4NO3/c1-12(26-16-7-3-5-14(19)11-16)17(24)23-8-9-25-15-6-2-4-13(10-15)18(20,21)22/h2-7,10-12H,8-9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXICXYGYHAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(3,5-dimethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2946198.png)
![{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone](/img/structure/B2946199.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2946200.png)
![8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2946202.png)

![14-(3,4-dimethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2946204.png)

![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946206.png)


![4-[butyl(ethyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2946211.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2946215.png)

